

potential SR 49059 off-target effects

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Compound of Interest		
Compound Name:	SR 49059	
Cat. No.:	B1679262	Get Quote

Technical Support Center: SR 49059

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using **SR 49059**, a potent and selective vasopressin V1a receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: I am observing an unexpected effect in my experiment that does not seem to be mediated by the V1a receptor. What are the known off-target effects of **SR 49059**?

A1: **SR 49059** is a highly selective antagonist for the vasopressin V1a receptor.[1][2] Extensive preclinical testing has shown that it has a low affinity for the closely related vasopressin V1b, V2, and oxytocin receptors.[2] One study noted that **SR 49059** had "no measurable affinity for a great number of other receptors."[2][3] While specific broad panel screening data is not readily available in peer-reviewed literature, compounds in development are typically tested against a wide range of targets to ensure selectivity. Panels like the SAFETYscan47 from Eurofins Discovery are standard in the industry for this purpose.[4][5][6][7]

If you suspect an off-target effect, it is crucial to first confirm that the observed response is not due to an unexpected V1a receptor-mediated pathway in your specific experimental model. See the troubleshooting guide below for suggestions on how to address this.

Q2: What is the evidence for the selectivity of **SR 49059**?







A2: The selectivity of **SR 49059** has been demonstrated in multiple studies. It shows a high affinity for the V1a receptor, with Ki values in the low nanomolar range in both rat and human tissues.[1][2] In contrast, its affinity for V1b, V2, and oxytocin receptors is significantly lower, typically by two orders of magnitude or more.[2] Functionally, **SR 49059** potently and specifically blocks V1a-mediated effects such as vasopressin-induced platelet aggregation and vasoconstriction, without affecting responses to other vasoactive substances like noradrenaline and endothelin-1.[8]

Q3: Are there any known safety concerns or adverse effects observed in preclinical or clinical studies with **SR 49059**?

A3: In a Phase I clinical trial involving healthy male volunteers, **SR 49059** was found to have a good safety and tolerability profile at doses up to 600 mg daily for 7 days.[1] The study reported that **SR 49059** had no significant effect on blood pressure, heart rate, ECG, diuresis, plasma/urine osmolality, or hemostasis parameters.[1] Preclinical studies in conscious rabbits also showed that **SR 49059** could prevent vasopressin-induced coronary vasoconstriction and bradycardia without apparent side effects.[9]

Data Presentation

Table 1: In Vitro Affinity of SR 49059 for Vasopressin and Oxytocin Receptors



Receptor Subtype	Species/Tissue	Ki (nM)	Reference
V1a	Rat Liver	1.6 ± 0.2	[2]
Human Platelets	6.3 ± 0.6	[2]	
Human Adrenals	1.1 ± 0.2	[2]	_
Human Myometrium	1.5 ± 0.4	[2]	_
V1b	Human	>100	[2]
V2	Bovine Kidney	>100	[2]
Human Kidney	>100	[2]	
Oxytocin	Rat Uterus	>100	[2]
Human Uterus	>100	[2]	

Table 2: In Vitro Functional Activity of SR 49059

Assay	Tissue/Cell Type	IC50 (nM)	Reference
AVP-induced Platelet Aggregation	Human Platelets	3.7 ± 0.4	[2]
AVP-induced Platelet Aggregation (ex vivo)	Human Platelets	2.1 ± 0.7	[1]
AVP-induced Cutaneous Blanching	Human Skin	4.6 ± 2.5	[1]

Troubleshooting Guide

If you are encountering unexpected results in your experiments with **SR 49059**, follow these steps to troubleshoot the issue.

Step 1: Confirm On-Target V1a Receptor Antagonism

The first step is to rigorously confirm that the observed effect is indeed independent of V1a receptor blockade.



Experimental Recommendation:

- Use a Structurally Unrelated V1a Antagonist: Compare the effects of SR 49059 with another selective V1a antagonist from a different chemical class. If both compounds produce the same "unexpected" effect, it is more likely to be a consequence of V1a receptor antagonism in your system.
- Rescue Experiment with a V1a Agonist: Attempt to reverse the effect of SR 49059 by adding an excess of a selective V1a receptor agonist. If the effect is on-target, you should be able to overcome the competitive antagonism of SR 49059.
- Use a Cell Line/Tissue with No V1a Expression: As a negative control, test the effect of SR
 49059 in a cell line or tissue known to not express the V1a receptor. An effect in this system would strongly suggest an off-target mechanism.

Caption: Troubleshooting logic for unexpected **SR 49059** effects.

Step 2: Consider Potential Off-Target Mechanisms

If you have strong evidence for an off-target effect, consider the following possibilities. Although **SR 49059** is highly selective, at high concentrations, any compound can interact with other targets.

Potential Areas for Investigation:

- GPCRs with Similar Ligand Binding Pockets: While SR 49059 has low affinity for other vasopressin/oxytocin receptors, other GPCRs might have structural similarities.
- Ion Channels: Off-target effects on ion channels are a common source of unexpected cellular responses.
- Enzymes: Inhibition of key cellular enzymes could lead to a variety of downstream effects.

A broad secondary pharmacology screen (such as the SAFETYscan47 panel) would be the definitive way to identify potential off-target interactions.

Experimental Protocols



Protocol 1: Vasopressin V1a Receptor Radioligand Binding Assay

This protocol is for determining the binding affinity of **SR 49059** to the V1a receptor in a competitive binding assay.

Materials:

- Cell membranes prepared from a cell line expressing the human V1a receptor.
- Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).
- Unlabeled SR 49059.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- 96-well plates.
- Glass fiber filters.
- · Vacuum filtration manifold.
- Scintillation counter and scintillation fluid.

Procedure:

- Prepare dilutions: Create a serial dilution of unlabeled SR 49059 in assay buffer.
- Set up the assay plate:
 - Total Binding: Add assay buffer, [3H]-AVP (at a concentration near its Kd), and cell membranes.
 - Non-specific Binding: Add assay buffer, [3H]-AVP, a high concentration of unlabeled AVP, and cell membranes.

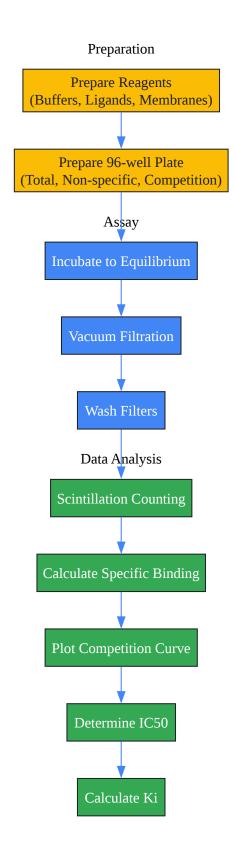
Troubleshooting & Optimization





- Competitive Binding: Add assay buffer, [3H]-AVP, varying concentrations of SR 49059, and cell membranes.
- Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold.
- Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding = Total binding Non-specific binding.
 - Plot the percentage of specific binding against the log concentration of SR 49059.
 - Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
 - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





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Caption: Workflow for V1a receptor radioligand binding assay.



Protocol 2: AVP-Induced Platelet Aggregation Assay

This protocol measures the functional antagonism of **SR 49059** on vasopressin-induced platelet aggregation.

Materials:

- Freshly drawn human blood anticoagulated with 3.8% sodium citrate.
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
- Arginine Vasopressin (AVP) solution.
- SR 49059 solution.
- Platelet aggregometer.

Procedure:

- Prepare PRP and PPP: Centrifuge the citrated blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
- Instrument Setup: Calibrate the aggregometer using PRP as the 0% aggregation baseline and PPP as the 100% aggregation baseline.
- Pre-incubation: Place an aliquot of PRP in a cuvette with a stir bar in the aggregometer at 37°C. Add the desired concentration of SR 49059 or vehicle control and pre-incubate for 5-10 minutes.
- Initiate Aggregation: Add AVP (at a concentration that induces a submaximal response, e.g.,
 EC80) to the cuvette to initiate platelet aggregation.
- Data Recording: Record the change in light transmittance for 5-10 minutes.
- Data Analysis:
 - Determine the maximum percentage of aggregation for each condition.

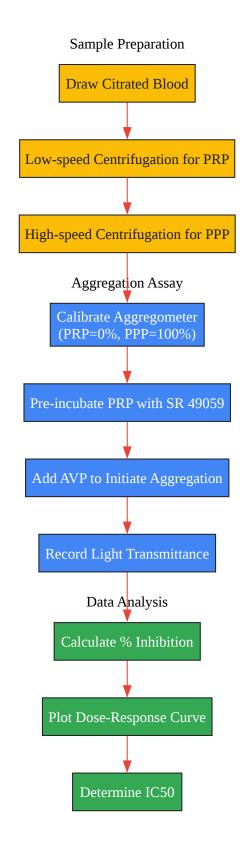






- Calculate the percentage inhibition of aggregation by SR 49059 compared to the vehicle control.
- To determine an IC50, repeat the assay with a range of SR 49059 concentrations and plot the percentage inhibition against the log concentration of SR 49059.





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Caption: Workflow for AVP-induced platelet aggregation assay.



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